![molecular formula C9H13FN2 B1416277 N-(2-Fluorobenzyl)ethane-1,2-diamine CAS No. 953072-16-7](/img/structure/B1416277.png)
N-(2-Fluorobenzyl)ethane-1,2-diamine
Overview
Description
“N-(2-Fluorobenzyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C9H13FN2. It is used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
Physical And Chemical Properties Analysis
“N-(2-Fluorobenzyl)ethane-1,2-diamine” has a molecular weight of 168.21 g/mol. The density, boiling point, and other physical and chemical properties are not provided in the available sources .Scientific Research Applications
Proteomics Research
N-(2-Fluorobenzyl)ethane-1,2-diamine: is utilized in proteomics research, where it may serve as a reagent for protein characterization and identification. Its properties can facilitate the study of protein structures, functions, and interactions, which is crucial for understanding biological processes and disease mechanisms .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the synthesis of complex organic molecules. It can act as a building block for the construction of various organic compounds due to its benzyl and amine functional groups, which are versatile in chemical reactions .
Medicinal Chemistry
In medicinal chemistry, N-(2-Fluorobenzyl)ethane-1,2-diamine might be used in the design and development of new pharmaceuticals. Its structure could be key in creating novel compounds with potential therapeutic effects .
Material Science
The compound’s unique chemical structure could be explored in material science for the development of new materials with specific properties, such as enhanced durability or conductivity .
Catalysis
N-(2-Fluorobenzyl)ethane-1,2-diamine: may have applications in catalysis. Its chemical structure could be part of catalysts that facilitate various chemical reactions, potentially improving efficiency and selectivity .
Chemical Sensors
Due to its reactive amine groups, this compound could be used in the development of chemical sensors. These sensors could detect or measure specific substances, providing valuable data in environmental monitoring or medical diagnostics .
Fluorescence Studies
The fluorobenzyl group in N-(2-Fluorobenzyl)ethane-1,2-diamine may allow it to be used in fluorescence studies. It could act as a fluorescent tag in biological assays, aiding in the visualization and tracking of biological molecules .
Crystallography
Lastly, the compound has been used in crystallography to determine the crystal structure of related compounds, which is essential for understanding their chemical behavior and interactions .
Mechanism of Action
Target of Action
The compound “N-(2-Fluorobenzyl)ethane-1,2-diamine” belongs to the class of organic compounds known as fluorobenzenes. Fluorobenzenes are compounds containing a benzene ring where one or more carbon atoms are substituted by fluorine atoms. These compounds are often used in medicinal chemistry due to their ability to modify the bioactivity of bioactive agents .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it may affect. Fluorobenzenes can potentially interact with a variety of enzymes and receptors in the body due to their structural similarity to many bioactive molecules .
Pharmacokinetics
Fluorine substitution often improves metabolic stability and increases the lipophilicity of compounds, which can enhance their absorption and distribution .
Result of Action
Fluorobenzenes can potentially alter the activity of a variety of bioactive molecules, leading to diverse effects depending on the specific targets and the context in which they are acting .
Action Environment
The stability, efficacy, and action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Fluorine atoms are highly electronegative, which can influence the compound’s interactions with its environment .
properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZGMJOPGORZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651247 | |
Record name | N~1~-[(2-Fluorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
953072-16-7 | |
Record name | N~1~-[(2-Fluorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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